![molecular formula C17H14Br3N3O2 B287780 6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BRD-6929 and is a member of the pyrimidinedione family of compounds.
Mécanisme D'action
BRD-6929 binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation. Additionally, BRD-6929 has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been found to inhibit the growth of various types of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, BRD-6929 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BRD-6929 is its specificity for BET proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its low toxicity in normal cells makes it a safer alternative to conventional chemotherapy. However, one limitation of BRD-6929 is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
Future research on BRD-6929 could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential use of BRD-6929 in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, research could also focus on identifying other potential applications of BRD-6929 in scientific research, beyond cancer therapy.
Méthodes De Synthèse
The synthesis of BRD-6929 involves the reaction of 2,4,6-tribromoaniline and 4-(bromomethyl)phenyl isocyanate in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to form the pyrimidinedione ring. This synthesis method has been optimized to produce high yields of BRD-6929 with high purity.
Applications De Recherche Scientifique
BRD-6929 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have shown promise in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
Nom du produit |
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C17H14Br3N3O2 |
Poids moléculaire |
532 g/mol |
Nom IUPAC |
6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H14Br3N3O2/c1-9-6-15(24)22-17(25)23(9)12-4-2-11(3-5-12)21-16-13(19)7-10(18)8-14(16)20/h2-5,7-9,21H,6H2,1H3,(H,22,24,25) |
Clé InChI |
RYDKOLBKPQUGAX-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br |
SMILES canonique |
CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)
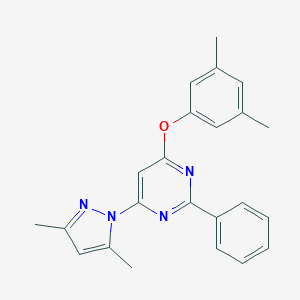
![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
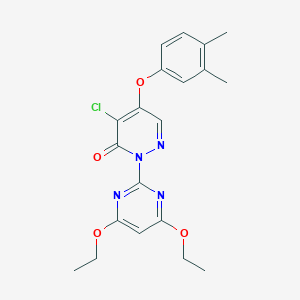
![4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287713.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide](/img/structure/B287715.png)
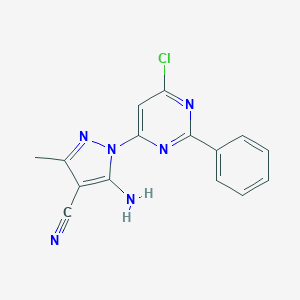
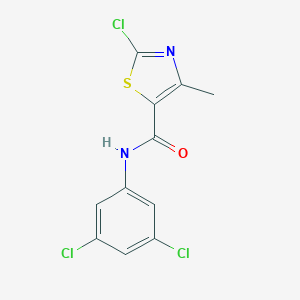
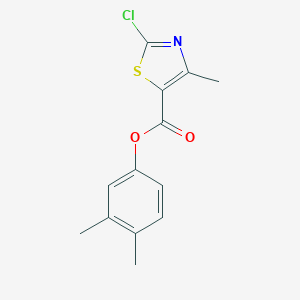
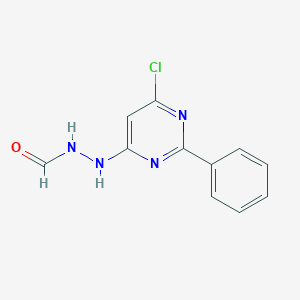
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]benzohydrazide](/img/structure/B287725.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287727.png)